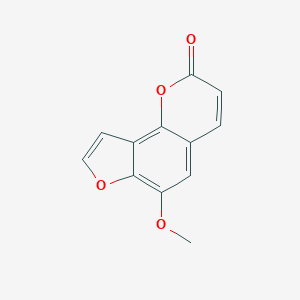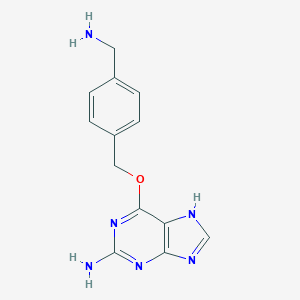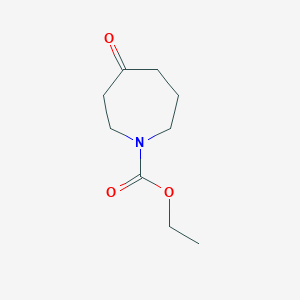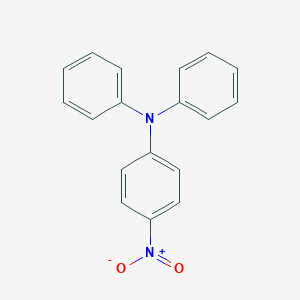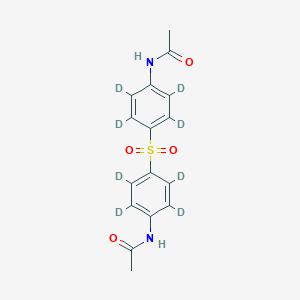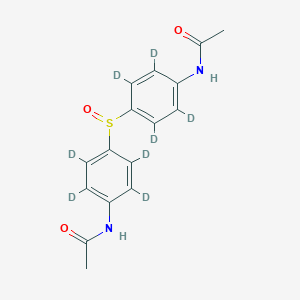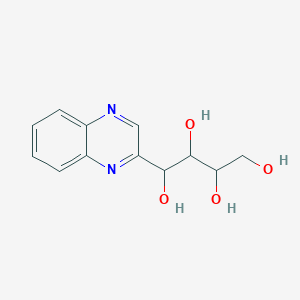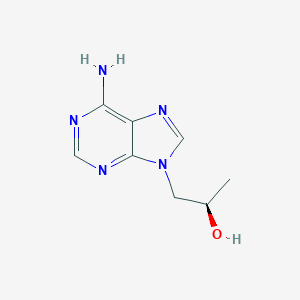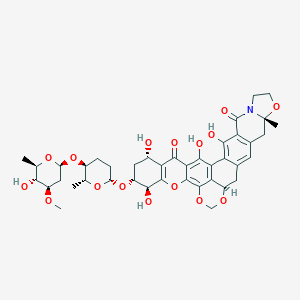
Kigamicin C
Übersicht
Beschreibung
Kigamicin C is part of the kigamicin family, a group of novel antitumor antibiotics discovered from the culture broth of Amycolatopsis sp. These compounds are characterized by their unique aglycone of a fused octacyclic ring system containing seven six-membered rings and one oxazolidine, linked to a sugar chain composed of deoxysugars such as amicetose and oleandrose. They exhibit selective killing activity against certain cancer cells under nutrient-starved conditions, highlighting their potential in antitumor therapies (Kunimoto et al., 2003).
Synthesis Analysis
The synthesis of kigamicin C and related compounds involves complex chemical processes. For instance, Turner and colleagues demonstrated a Pd-catalyzed ring closure/cross-coupling technique providing 7-substituted tetrahydroxanthones, which are crucial for the "antiausterity" effects seen in naturally occurring kigamicins. This indicates the intricate strategies required to synthesize these compounds, with an emphasis on creating structures capable of selective cancer cell targeting under specific conditions (Turner et al., 2011).
Molecular Structure Analysis
Kigamicins, including Kigamicin C, have a complex molecular structure characterized by a tetrahydroxanthone core and up to four sugar residues, which contribute to their activity against human cancer cells under nutrient-poor conditions. The specificity of this structure is crucial for its biological activity, with the synthesis of related structures shedding light on the importance of the tetrahydroxanthone core in mediating these effects (Ma & Ready, 2019).
Chemical Reactions and Properties
Kigamicin C's chemical properties, including its reactions, are pivotal in its antitumor activity. The compound's ability to selectively kill cancer cells under nutrient-deprived conditions is a hallmark of its chemical reactivity. This selective cytotoxicity is believed to be partly due to the tetrahydroxanthone structure, which underlines the significant role of the molecule's chemical properties in its biological activities (Turner et al., 2011).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity in Pancreatic Cancer : Kigamicin C selectively kills pancreatic cancer cells under nutrient deprivation conditions, as demonstrated by Turner et al. (2011) in "Tetrahydroxanthones by sequential Pd-catalyzed C-O and C-C bond construction and use in the identification of the 'antiausterity' pharmacophore of the kigamicins" (Turner, Griffin, Whatmore, & Shipman, 2011).
Unique Structure and Antitumor Properties : According to Kunimoto et al. (2003) in "Kigamicins, novel antitumor antibiotics. II. Structure determination," Kigamicin C possesses a unique aglycone structure with a sugar chain composed of amicetose and oleandrose, contributing to its novel antitumor properties (Kunimoto et al., 2003).
Effect on Human Myeloma Cells : Nakamura et al. (2006) reported in "Kigamicin Induces Necrosis to Human Myeloma Cells by Disruption of Cell Cycle Regulation" that Kigamicin C induces necrosis in human myeloma cells by disrupting cell cycle regulation (Nakamura et al., 2006).
Antimicrobial Activity : The study "Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities" by Kunimoto et al. (2003) highlighted Kigamicin C's antimicrobial activity against Gram-positive bacteria and its inhibitory effects on various mouse tumor cell lines (Kunimoto et al., 2003).
Therapeutic Potential in Multiple Myeloma : Nakamura et al. (2008) in "Induction of necrosis in human myeloma cells by kigamicin" indicated that Kigamicin C, even at low concentrations, induces necrosis in myeloma cells, suggesting its potential as a therapeutic agent for multiple myeloma (Nakamura et al., 2008).
Toxicity to Cancer Cells under Nutrient-Poor Conditions : A study by Ma and Ready (2019) titled "Synthetic Studies on the Kigamicins" revealed that Kigamicin C is toxic to human cancer cells under nutrient-poor conditions (Ma & Ready, 2019).
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSADZFORZMJRI-KUPVXKSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11764292 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



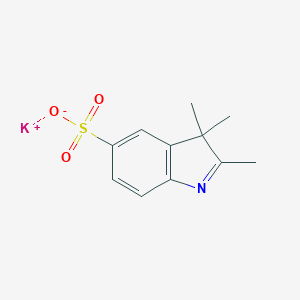
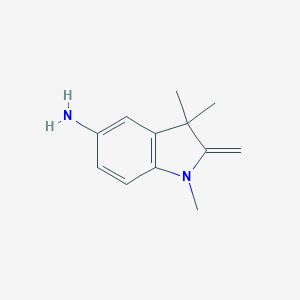
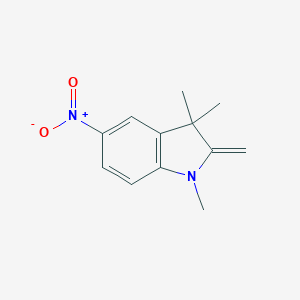
![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)

